molecular formula C14H18N2O4 B5584639 methyl methyl[2-(4-morpholinylcarbonyl)phenyl]carbamate

methyl methyl[2-(4-morpholinylcarbonyl)phenyl]carbamate

Cat. No. B5584639
M. Wt: 278.30 g/mol
InChI Key: MNLGRNNIZWEKSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related carbamate compounds, such as methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates, involves alkylation and aminolysis processes (Velikorodov, 2004).
  • Methyl N-phenyl carbamate, synthesized from aniline using methyl formate, offers a greener and more efficient approach compared to traditional methods (Yalfani et al., 2015).

Molecular Structure Analysis

  • X-ray structural analysis of compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided insights into molecular geometry and bond delocalization (Chin et al., 2010).

Chemical Reactions and Properties

  • Research on similar carbamates shows various chemical transformations, such as the synthesis of pyridazine derivatives from methyl [4-(oxoacetyl)phenyl]carbamate (Velikorodov & Shustova, 2017).

Physical Properties Analysis

  • The thermodynamics of reactions involving methyl N-phenyl carbamates, crucial for understanding physical properties, have been analyzed using group contribution methods (Tian Hengshui, 2008).

Chemical Properties Analysis

  • The carbonylation of nitrobenzene to methyl N-phenylcarbamate, catalyzed by palladium and silver, reveals important aspects of the compound's chemical properties (Santi et al., 1997).

properties

IUPAC Name

methyl N-methyl-N-[2-(morpholine-4-carbonyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-15(14(18)19-2)12-6-4-3-5-11(12)13(17)16-7-9-20-10-8-16/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLGRNNIZWEKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)N2CCOCC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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